![molecular formula C18H16N2O3S B2589745 (Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-48-6](/img/structure/B2589745.png)
(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one , which is a type of heterocyclic compound. Heterocycles are widely used in various fields due to their diverse biological activities. In particular, benzo[d]thiazol-2(3H)-one derivatives have been reported to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of your compound seems to involve a benzo[d]thiazol-2(3H)-one core, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Scientific Research Applications
- The compound’s conjugated structure makes it a promising candidate for organic photovoltaic devices. Researchers have explored its use as a building block in designing small molecules for efficient solar cells .
Photovoltaics and Organic Electronics
Near-Infrared and Short-Wave-Infrared Dyes
Future Directions
properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-3-5-13-16(9-11)24-18(20(13)2)19-17(21)12-4-6-14-15(10-12)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVALVIHBAEUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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